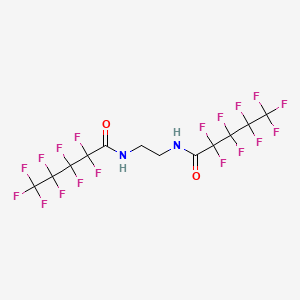
N,N'-bis(Perfluoropentanoyl)1,2-ethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis(Perfluoropentanoyl)1,2-ethanediamine is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of perfluoropentanoyl groups attached to a 1,2-ethanediamine backbone. The perfluorinated chains impart distinct chemical and physical properties, making it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(Perfluoropentanoyl)1,2-ethanediamine typically involves the reaction of 1,2-ethanediamine with perfluoropentanoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
1,2-ethanediamine+2perfluoropentanoyl chloride→N,N’-bis(Perfluoropentanoyl)1,2-ethanediamine+2HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at a low temperature, typically around 0-5°C, to control the exothermic nature of the reaction. After the completion of the reaction, the product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N,N’-bis(Perfluoropentanoyl)1,2-ethanediamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The purification process may involve additional steps such as distillation or solvent extraction to ensure the removal of impurities.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-bis(Perfluoropentanoyl)1,2-ethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The perfluoropentanoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluorinated carboxylic acids, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
N,N’-bis(Perfluoropentanoyl)1,2-ethanediamine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of protein-ligand interactions and enzyme inhibition.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N,N’-bis(Perfluoropentanoyl)1,2-ethanediamine involves its interaction with specific molecular targets. The perfluorinated chains enhance the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules. This interaction can lead to changes in the conformation and activity of the target molecules, thereby exerting its effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-bis(phenylmethyl)-1,2-ethanediamine: Similar backbone structure but with phenylmethyl groups instead of perfluoropentanoyl groups.
N,N’-bis(1-methylethyl)-1,2-ethanediamine: Contains isopropyl groups instead of perfluoropentanoyl groups.
Disodium N,N-bis-(dithiocarboxy)ethanediamine: Contains dithiocarboxy groups and is used for heavy metal precipitation.
Uniqueness
N,N’-bis(Perfluoropentanoyl)1,2-ethanediamine is unique due to its perfluorinated chains, which impart distinct hydrophobic and chemical properties. These properties make it particularly valuable in applications requiring high chemical stability and resistance to degradation.
Propiedades
Número CAS |
119403-53-1 |
|---|---|
Fórmula molecular |
C12H6F18N2O2 |
Peso molecular |
552.16 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,5,5-nonafluoro-N-[2-(2,2,3,3,4,4,5,5,5-nonafluoropentanoylamino)ethyl]pentanamide |
InChI |
InChI=1S/C12H6F18N2O2/c13-5(14,7(17,18)9(21,22)11(25,26)27)3(33)31-1-2-32-4(34)6(15,16)8(19,20)10(23,24)12(28,29)30/h1-2H2,(H,31,33)(H,32,34) |
Clave InChI |
QVRJRHUMFTVYEN-UHFFFAOYSA-N |
SMILES canónico |
C(CNC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)NC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


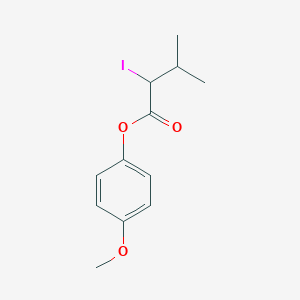
![4-hydrazinyl-5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14136432.png)
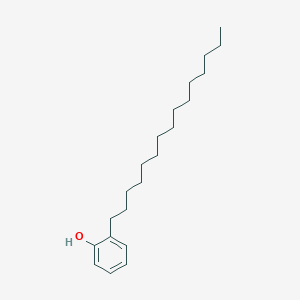
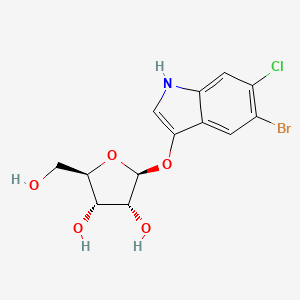
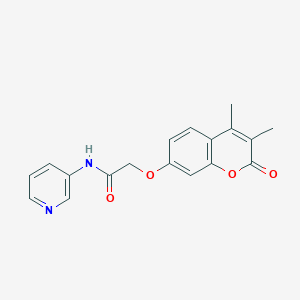
![Triethyl[(6-methoxybicyclo[4.1.0]hept-3-en-1-yl)oxy]silane](/img/structure/B14136445.png)
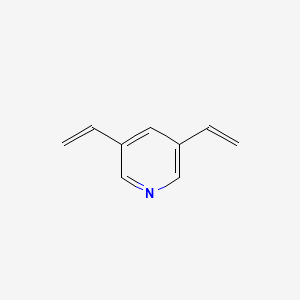

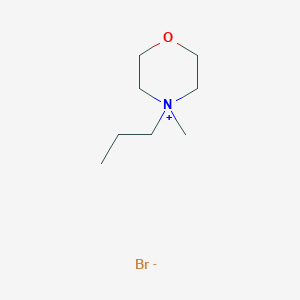
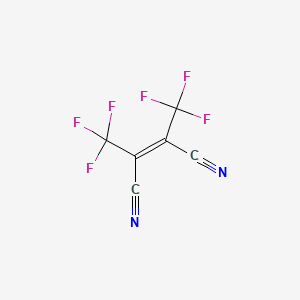
![1-[3,4-Bis[(4-nitrophenyl)methoxy]phenyl]ethanone](/img/structure/B14136499.png)

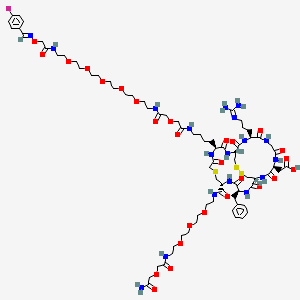
![5-[cyclohexyl(phenyl)methyl]-3H-1,3,4-oxadiazole-2-thione](/img/structure/B14136512.png)
